molecular formula C8H7NS B1267150 Benzo[b]thiophen-5-amine CAS No. 20532-28-9

Benzo[b]thiophen-5-amine

Cat. No.: B1267150
CAS No.: 20532-28-9
M. Wt: 149.21 g/mol
InChI Key: ZUPYTANKWDPRDP-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-amine is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The amine group at the 5-position of the benzothiophene ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophen-5-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can act as a substrate or inhibitor of these enzymes, thereby influencing their activity and the overall metabolic pathways . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In normal cells, this compound can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and subsequent cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression profiles . These temporal effects are important considerations for its use in biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . It can be metabolized to various reactive intermediates, which can interact with cellular macromolecules and influence metabolic flux. The compound also affects the levels of key metabolites, such as glutathione and reactive oxygen species, thereby modulating cellular redox balance . Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its biological activity, as it may reach higher concentrations in target tissues, thereby enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-5-amine can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-chlorobenzothiophene with ammonia or an amine under suitable conditions. Another method includes the use of aryne intermediates, where the nucleophilic attack of sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure forms the benzothiophene scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as Friedel-Crafts acylation or alkylation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Benzo[b]thiophen-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzo[b]thiophene: Lacks the amine group at the 5-position, resulting in different chemical properties and reactivity.

    Thiophene: A simpler structure without the fused benzene ring, leading to distinct chemical behavior.

    Benzothiazole: Contains a nitrogen atom in place of the sulfur atom, which significantly alters its chemical and biological properties.

Uniqueness: Benzo[b]thiophen-5-amine is unique due to the presence of the amine group at the 5-position, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-benzothiophen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPYTANKWDPRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302075
Record name Benzo[b]thiophen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20532-28-9
Record name Benzo[b]thiophen-5-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-nitrobenzo[b]thiophene (3.09 g, 17.0 mmol) and 10% palladium on carbon (Aldrich, cat. No. 20,569-9) (150 mg) in ethanol (90 mL) was shaken in a Parr flask under a hydrogen atmosphere of 3 bar. After 16 h the catalyst was filtered off over a celite pad and washed with ethanol (2×30 mL). The filtrate was evaporated in vacuo to yield benzo[b]thiophen-5-amine (2.57 g, 100%) as a dark purple amorphous solid. 1H NMR δ (CDCl3, 400 MHz) 3.70 (br. s., 2H), 6.78 (dd, J=8.61, 1.96 Hz, 1H), 7.10 (d, J=2.35 Hz, 1H), 7.14 (d, J=5.09 Hz, 1H), 7.38 (d, J=5.48 Hz, 1H), 7.63 (d, J=8.61 Hz, 1H)
Quantity
3.09 g
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90 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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